molecular formula C11H12N2O B8633586 3-(Methoxymethyl)-5-isoquinolinamine CAS No. 76884-36-1

3-(Methoxymethyl)-5-isoquinolinamine

Cat. No.: B8633586
CAS No.: 76884-36-1
M. Wt: 188.23 g/mol
InChI Key: DKVAXRMXTYMJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-5-isoquinolinamine is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-5-isoquinolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-5-isoquinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted isoquinoline compounds.

Scientific Research Applications

3-(Methoxymethyl)-5-isoquinolinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 3-(Methoxymethyl)-5-isoquinolinamine is unique due to the presence of both amino and methoxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

76884-36-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(methoxymethyl)isoquinolin-5-amine

InChI

InChI=1S/C11H12N2O/c1-14-7-9-5-10-8(6-13-9)3-2-4-11(10)12/h2-6H,7,12H2,1H3

InChI Key

DKVAXRMXTYMJMQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=CC=C2N)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A catalyst (3% palladium-on-charcoal; 8 g) is added to a solution of 3-methoxymethyl-5-nitroisoquinoline (78 g) in ethanol (2 liters). The resulting suspension is stirred and hydrogen is bubbled through for 6 hours, whilst keeping the temperature between 20° and 25° C. with the aid of a cold-water bath. The reaction mixture is filtered and the filtrate is evaporated to dryness at 60° C. under reduced pressure (20 mm Hg). The residue is recrystallised from diisopropyl ether (500 cc). 5-Amino-3-methoxymethylisoquinoline (47 g), m.p. 105° C., is obtained.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.